Exherin (ADH-1) is a synthetic, cyclic pentapeptide designed to act as a competitive inhibitor of N-cadherin, a cell adhesion protein. [] Its chemical structure is Ac-CHAVC-NH2, where “H”, “A,” and “V” represent histidine, alanine, and valine, respectively. [] The HAV sequence is crucial for Exherin’s ability to bind to N-cadherin and disrupt its function. [] Exherin exhibits anti-tumor activity in preclinical models by interfering with N-cadherin-mediated cell-cell interactions in both tumor cells and tumor vasculature. [, ]
Exherin, also known as ADH-1, is a cyclic pentapeptide that serves as a vascular-targeting agent with potential applications in cancer therapy. It specifically targets N-cadherin, a cell adhesion molecule implicated in tumor progression and metastasis. By disrupting the adhesion between cancer cells, Exherin may hinder their ability to migrate and invade surrounding tissues, thus contributing to anti-tumor effects. This compound has been investigated in clinical settings, demonstrating an acceptable safety profile and hints of efficacy in treating N-cadherin-positive malignancies.
Exherin is classified as a small molecule and falls into the category of vascular targeting agents. It was developed by Adherex Technologies and is primarily aimed at treating cancers characterized by elevated expression of N-cadherin. This compound's mechanism revolves around its interaction with N-cadherin, which is often overexpressed in various tumors, facilitating their invasive capabilities .
The synthesis of Exherin employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide structure on a solid support. The synthesis process typically involves the following steps:
Exherin's molecular structure consists of a cyclic pentapeptide with a specific sequence that allows it to interact effectively with N-cadherin. The structural formula can be represented as follows:
The cyclic nature of Exherin contributes to its stability and affinity for its target protein, enhancing its therapeutic potential .
Exherin's primary chemical reaction involves its competitive binding to N-cadherin:
This reaction illustrates how Exherin disrupts the normal interactions between N-cadherin molecules on adjacent cells, which is crucial for maintaining cell adhesion and tissue integrity . The disruption can lead to decreased tumor cell viability and reduced metastatic potential.
Exherin functions by binding specifically to N-cadherin, inhibiting its role in cell adhesion. This mechanism can be broken down into several key processes:
In clinical trials, Exherin has shown promising results in stabilizing disease in patients with advanced solid tumors expressing N-cadherin .
Analyses such as partition coefficient measurements can provide insights into its pharmacokinetic properties, indicating how well it distributes within biological systems .
Exherin has been primarily explored for its potential use in oncology:
N-cadherin (neural cadherin, encoded by CDH2) is a calcium-dependent transmembrane glycoprotein that mediates homophilic cell-cell adhesion. Its aberrant expression in epithelial cancers—a hallmark of epithelial-to-mesenchymal transition (EMT)—correlates with aggressive metastasis and poor prognosis. The "cadherin switch" (E- to N-cadherin) disrupts epithelial integrity, enabling tumor cell dissemination [3] [5].
Table 1: Key N-Cadherin-Mediated Signaling Pathways in Cancer
Signaling Mediator | Functional Role | Cancer Models | Experimental Evidence |
---|---|---|---|
FGFR | Enhances proliferation & invasion | Breast, pancreatic | N-cadherin+/FGFR+ cells show 3× lung metastasis increase [5] |
β-Catenin | Activates EMT transcription factors | Melanoma, prostate | Nuclear β-catenin accumulation in invasive fronts [5] [7] |
Rac1/RhoA | Regulates cortical tension polarization | Multicellular tumor spheroids | Rac1 inhibition reduces cluster coherence by 60% [10] |
Elevated N-cadherin expression independently predicts poor outcomes:
Traditional oncology targeted E-cadherin loss. Contemporary approaches focus on inhibiting gained N-cadherin functionality. Exherin (ADH-1) exemplifies this shift as the first selective N-cadherin antagonist.
Exherin is a cyclic pentapeptide (molecular weight: 570.69 g/mol; CAS 229971-81-7) that competitively binds the HAV motif on N-cadherin’s EC1 domain. This disrupts:
In vitro and in vivo studies demonstrate Exherin’s antitumor effects:
Table 2: Exherin’s Milestone Preclinical Findings
Study Model | Intervention | Key Outcome | Reference |
---|---|---|---|
N-cadherin+ BxPC-3 pancreatic cells | ADH-1 (50 mg/kg IP) | 70% reduction in peritoneal nodules; no lung mets [4] | Shintani et al., 2008 |
Neuroblastoma cell lines | ADH-1 (1 mg/mL) | >50% apoptosis at 24h; no effect on N-cad- cells [4] | Lammens et al., 2012 |
Melanoma xenografts | ADH-1 + melphalan | Enhanced tumor regression vs. monotherapy [9] | MedChemExpress data |
A Phase I trial (NCT00473369) established Exherin’s feasibility in N-cadherin-expressing solid tumors, though efficacy data remain preliminary. Ongoing strategies to overcome challenges include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7